Cas no 824-55-5 (1-(chloromethyl)-2,4-dimethylbenzene)

1-(chloromethyl)-2,4-dimethylbenzene is a versatile aromatic compound with distinct chloromethyl substitution at the 1-position and methyl groups at the 2,4-positions. It exhibits high stability and excellent reactivity, making it suitable for a wide range of chemical transformations. Its structural features facilitate efficient substitution reactions, while the chloromethyl group enhances its reactivity in organic synthesis. This compound is ideal for applications in pharmaceuticals, agrochemicals, and fine chemicals.
1-(chloromethyl)-2,4-dimethylbenzene structure
824-55-5 structure
商品名:1-(chloromethyl)-2,4-dimethylbenzene
CAS番号:824-55-5
MF:C9H11Cl
メガワット:154.636641740799
MDL:MFCD00015556
CID:83106
PubChem ID:69989

1-(chloromethyl)-2,4-dimethylbenzene 化学的及び物理的性質

名前と識別子

    • 1-(chloromethyl)-2,4-dimethylbenzene
    • 2,4-Dimethylbenzyl chloride
    • 4-(Chloromethyl)-m-xylene
    • 2,4-Dimethylbenzyl Chloride (contains 2,6-isomer)
    • 1-Chloromethyl-2,4-dimethylbenzene (contains 2,6-isomer)
    • Benzene, 1-(chloromethyl)-2,4-dimethyl-
    • 1-Chloromethyl-2,4-dimethylbenzene
    • 2,4-Dimethyl-1-(chloromethyl)benzene
    • 2,4-DIMETHYLBENZYLCHLORIDE
    • BETNPSBTDMBHCZ-UHFFFAOYSA-N
    • 1-(Chloromethyl)-2,4-DiMethyl-Benzene
    • NSC574
    • NSC4
    • 1-(chloromethyl)-2,4-dimethyl-benzen
    • TIMTEC-BB SBB005790
    • 2,4-Dimethylbenzyl chloride, GC 97%
    • 1-(Chloromethyl)-2,4-dimethylbenzene (ACI)
    • 1,3-Dimethyl-4-chloromethylbenzene
    • NSC 405479
    • NSC 574
    • MFCD00015556
    • NSC405479
    • AT34214
    • 1-chloromethyl-2,4-dimethyl-benzene
    • EN300-95820
    • DTXSID9061178
    • NSC-405479
    • J-640263
    • AI3-15519
    • 1,3-Dimethyl-4-(chloromethyl)benzene
    • AKOS000261865
    • CK2041
    • FT-0610174
    • AM84238
    • SCHEMBL96223
    • 824-55-5
    • 5-CHLOROBARBITURICACID
    • J-800270
    • NSC-574
    • NS00038202
    • EINECS 212-531-7
    • AS-77004
    • F0001-2112
    • D0288
    • DTXCID7048295
    • STL282723
    • DB-019991
    • MDL: MFCD00015556
    • インチ: 1S/C9H11Cl/c1-7-3-4-9(6-10)8(2)5-7/h3-5H,6H2,1-2H3
    • InChIKey: BETNPSBTDMBHCZ-UHFFFAOYSA-N
    • ほほえんだ: ClCC1C(C)=CC(C)=CC=1
    • BRN: 742366

計算された属性

  • せいみつぶんしりょう: 154.05500
  • どういたいしつりょう: 154.054928
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 101
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 3
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 0

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.06
  • ゆうかいてん: -43.35°C (estimate)
  • ふってん: 105°C/14mmHg(lit.)
  • フラッシュポイント: 96°C
  • 屈折率: 1.5375-1.5395
  • PSA: 0.00000
  • LogP: 3.04220
  • ようかいせい: 未確定

1-(chloromethyl)-2,4-dimethylbenzene セキュリティ情報

1-(chloromethyl)-2,4-dimethylbenzene 税関データ

  • 税関コード:2903999090
  • 税関データ:

    中国税関番号:

    2903999090

    概要:

    29039999090他の芳香族ハロゲン化誘導体。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    29039999090芳香族炭化水素ハロゲン化誘導体付加価値税:17.0%税金還付率:9.0%管理条件:最恵国待遇なし関税:5.5%一般関税:30.0%

1-(chloromethyl)-2,4-dimethylbenzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-95820-25g
1-(chloromethyl)-2,4-dimethylbenzene
824-55-5 95%
25g
$232.0 2023-09-01
Enamine
EN300-95820-25.0g
1-(chloromethyl)-2,4-dimethylbenzene
824-55-5 95.0%
25.0g
$232.0 2025-03-21
Alichem
A013010071-250mg
2,4-Dimethylbenzyl chloride
824-55-5 97%
250mg
$480.00 2023-09-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X77585-5g
2,4-Dimethylbenzylchloride
824-55-5 80%,2,6-
5g
¥228.0 2023-09-05
eNovation Chemicals LLC
D541465-100g
2,4-Dimethylbenzyl chloride
824-55-5 97%
100g
$2000 2023-09-01
Enamine
EN300-95820-0.5g
1-(chloromethyl)-2,4-dimethylbenzene
824-55-5 95.0%
0.5g
$32.0 2025-03-21
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D0288-25G
2,4-Dimethylbenzyl Chloride (contains 2,6-isomer)
824-55-5 >80.0%(GC)
25g
¥300.00 2024-04-15
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L02810-25g
2,4-Dimethylbenzyl chloride, 96%
824-55-5 96%
25g
¥6347.00 2023-02-15
Enamine
EN300-95820-5g
1-(chloromethyl)-2,4-dimethylbenzene
824-55-5 95%
5g
$62.0 2023-09-01
Enamine
EN300-95820-1g
1-(chloromethyl)-2,4-dimethylbenzene
824-55-5 95%
1g
$41.0 2023-09-01

1-(chloromethyl)-2,4-dimethylbenzene 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Chlorine dioxide Solvents: Water ;  1.75 h, rt
1.2 Reagents: Sodium thiosulfate
リファレンス
Chlorination and oxidation products formed from 1,2,4-trimethylbenzene in aqueous solution under the action of chlorine dioxide
Khasanova, Z. R.; et al, Russian Journal of Applied Chemistry, 2007, 80(7), 1105-1110

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Thionyl chloride Solvents: Benzene
リファレンス
Aromatic spiranes. XX. Syntheses of dimethylsubstituted 2-carboxymethyl-indan-1-ones and benzylchlorides as synthones for synthesis of di- to tetramethylsubstituted spirobiindandiones
Neudeck, H. K., Monatshefte fuer Chemie, 1996, 127(2), 185-200

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Catalysts: 1-Propanaminium, N,N,N-triethyl-3-sulfo-, inner salt Solvents: Water ;  2 h, 60 °C
リファレンス
Chloromethylation of alkylbenes catalyzed by sulfonic ammonium
Shang, Jie; et al, Fenzi Cuihua, 2010, 24(4), 333-338

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; 0 °C → rt; overnight, rt
2.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  0 °C; 0 °C → rt; overnight, rt
リファレンス
One-pot synthesis of multisubstituted propenylbenzenes from benzyl chlorides through relay catalysis of palladium
Wang, Haiyu; et al, Organic & Biomolecular Chemistry, 2023, 21(29), 6034-6038

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Oxalyl chloride ,  Tropone Solvents: Dichloromethane ;  rt; 5 min, rt
1.2 Solvents: Dichloromethane ;  rt; 25 min, rt
リファレンス
Aromatic Cation Activation: Nucleophilic Substitution of Alcohols and Carboxylic Acids
Nguyen, Thanh V.; et al, Organic Letters, 2014, 16(6), 1720-1723

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Catalysts: 1-Ethyl-3-methylimidazolium hexafluorophosphate Solvents: Water ;  5 h, 70 °C
リファレンス
An experimental and theoretical study on imidazolium-based ionic liquid promoted chloromethylation of aromatic hydrocarbons
Wang, Yun; et al, Journal of the Chilean Chemical Society, 2013, 58(4), 2196-2199

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Catalysts: Acetic acid ,  Zinc chloride ,  Sulfuric acid ,  Polyethylene glycol Solvents: Toluene ;  8 h, 40 °C
リファレンス
An inexpensive and convenient procedure for chloromethylation of aromatic hydrocarbons by phase transfer catalysis in aqueous media
Hu, Yu Lin; et al, Journal of the Chilean Chemical Society, 2010, 55(1), 97-102

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Iodogen Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ;  2 h, 81 °C
リファレンス
Improved Halogenation of Methyl Aromatics and Methyl Heteroaromatics: Unexpected Reactivity of Tetrahalogeno-diphenylglycolurils
Moretti, Florian; et al, Heteroatom Chemistry, 2016, 27(3), 173-183

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Catalysts: Hexadecyltrimethylammonium bromide Solvents: Water ;  2 h
1.2 Reagents: Hydrochloric acid ;  4 h, 80 °C; cooled
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
リファレンス
Chloromethylation of Aromatic Compounds Catalyzed by Surfactant Micelles in Oil-Water Biphasic System
Liu, Qifa; et al, Catalysis Letters, 2009, 131(3-4), 485-493

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  0 °C; 14 h, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
リファレンス
Ir-Catalyzed Asymmetric and Regioselective Hydrogenation of Cyclic Allylsilanes and Generation of Quaternary Stereocenters via the Hosomi-Sakurai Allylation
Rabten, Wangchuk; et al, Chemistry - A European Journal, 2018, 24(7), 1681-1685

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Catalysts: Scandium triflate Solvents: Water ;  5 h, 70 °C
リファレンス
Rare-earth metal triflates. An environment conscious catalyst for the chloromethylation of aromatic hydrocarbons
Kishida, Toru; et al, Transactions of the Materials Research Society of Japan, 2004, 29(5), 2203-2206

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Catalysts: Zinc chloride Solvents: Water ;  5 h, 70 °C
リファレンス
Strong Organic Acids as Efficient Catalysts for the Chloromethylation of m-Xylene: The Synthesis of 1,3-bis(Chloromethyl)-4,6-dimethylbenzene
Kishida, Tohru; et al, Industrial & Engineering Chemistry Research, 2009, 48(4), 1831-1839

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Iron chloride (FeCl3)
リファレンス
Arylmethyl isocyanates
Kozhushko, B. N.; et al, Zhurnal Organicheskoi Khimii, 1984, 20(4), 721-7

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Catalysts: Scandium triflate Solvents: Water ;  5 h, 70 °C
リファレンス
Rare earth metal triflates as versatile catalysts for the chloromethylation of aromatic hydrocarbons
Kishida, Toru; et al, Green Chemistry, 2004, 6(1), 57-62

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Carbon tetrachloride Catalysts: Acetonitrile ,  Molybdenum hexacarbonyl ;  1 h, 170 °C
リファレンス
Synthesis of benzyl chlorides and diarylmethanes via coupled reactions of methylarenes with carbon tetrachloride in the presence of manganese- and molybdenum-containing catalysts
Khusnutdinov, R. I.; et al, Neftekhimiya, 2004, 44(4), 293-300

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Catalysts: Poly(oxy-1,2-ethanediyl), α-[2-(1-methyl-1H-imidazolium-3-yl)ethyl]-ω-[2-(1-meth… Solvents: Methylcyclohexane ,  Water ;  rt; 8 h, 75 °C
リファレンス
An Efficient Procedure for Chloromethylation of Aromatic Hydrocarbons Catalyzed by PEG1000-Dicationic Ionic Liquids in Aqueous Media
Hu, Yu Lin; et al, ChemCatChem, 2010, 2(4), 392-396

ごうせいかいろ 17

はんのうじょうけん
リファレンス
Aromatic ketoethers. Condensation products of 4,4'-dihydroxybenzophenone with methylchloride compounds
Iovu, Mircea; et al, Revistade Chimie (Bucharest, 1981, 32(6), 548-55

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Zinc chloride ,  Hydrochloric acid Solvents: Water ;  3.5 h, rt
リファレンス
Synthesis and molecular structures of zirconium and hafnium complexes bearing dimethylsilandiyl-bis-2,4,6-trimethylindenyl and dimethylsilandiyl-bis-2-methyl-4,6-diisopropylindenyl ligands
Izmer, Vyacheslav V.; et al, Journal of Organometallic Chemistry, 2005, 690(4), 1067-1079

1-(chloromethyl)-2,4-dimethylbenzene Raw materials

1-(chloromethyl)-2,4-dimethylbenzene Preparation Products

1-(chloromethyl)-2,4-dimethylbenzene 関連文献

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推奨される供給者
Amadis Chemical Company Limited
(CAS:824-55-5)1-(chloromethyl)-2,4-dimethylbenzene
A840348
清らかである:99%
はかる:25g
価格 ($):623.0